Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- is a chemical compound with a complex structure that includes a butyramide backbone and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of butyric acid with appropriate amines and other reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies such as flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways and physiological processes, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- include:
Poly(2-(dimethylamino)ethyl methacrylate): Known for its use in drug delivery systems and nanoreactors.
2-(Dimethylamino)ethyl methacrylate: Used in the synthesis of various polymers and copolymers.
Uniqueness
Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl- is unique due to its specific structural features and functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
3582-38-5 |
---|---|
Molekularformel |
C12H26N2O |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl]-3-methyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C12H26N2O/c1-9(2)12(10(3)4,11(13)15)7-8-14(5)6/h9-10H,7-8H2,1-6H3,(H2,13,15) |
InChI-Schlüssel |
BXDZEWAIMFHWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCN(C)C)(C(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.